5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-one

Lipophilicity Drug-likeness Scaffold optimization

5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-one (CAS 1341149-12-9) is a brominated, methyl-substituted tetrahydroisoquinolin-1-one building block that belongs to the 3,4-dihydroisoquinolin-1(2H)-one scaffold class. This scaffold is recognized as a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules and drug candidates.

Molecular Formula C10H10BrNO
Molecular Weight 240.1 g/mol
CAS No. 1341149-12-9
Cat. No. B1374176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-one
CAS1341149-12-9
Molecular FormulaC10H10BrNO
Molecular Weight240.1 g/mol
Structural Identifiers
SMILESCC1CC2=C(C=CC=C2Br)C(=O)N1
InChIInChI=1S/C10H10BrNO/c1-6-5-8-7(10(13)12-6)3-2-4-9(8)11/h2-4,6H,5H2,1H3,(H,12,13)
InChIKeyTXSSOAPEHHIASE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-one (CAS 1341149-12-9): Core Scaffold Overview for Procurement


5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-one (CAS 1341149-12-9) is a brominated, methyl-substituted tetrahydroisoquinolin-1-one building block that belongs to the 3,4-dihydroisoquinolin-1(2H)-one scaffold class [1]. This scaffold is recognized as a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules and drug candidates [2]. The compound features a bromine atom at the C5 position and a methyl group at the C3 position, creating a chiral center and providing a synthetic handle for further functionalization.

Why Generic Substitution Fails for 5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-one


Although the tetrahydroisoquinolin-1-one core is common, the specific 5-bromo-3-methyl substitution pattern imparts distinct physicochemical and reactivity properties that cannot be replicated by simple des-bromo or des-methyl analogs. The bromine atom at C5 is essential for transition-metal-catalyzed cross-coupling diversification, while the C3 methyl group introduces a stereocenter and significantly modulates lipophilicity relative to unsubstituted variants [1][2]. These features collectively mean that substituting a generic 3,4-dihydroisoquinolin-1(2H)-one will result in loss of both synthetic versatility and stereochemical complexity, limiting downstream applications.

Quantitative Differentiation Evidence for 5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-one


Enhanced Computed Lipophilicity (XLogP3-AA) vs Des-Bromo and Des-Methyl Analogs

The target compound exhibits a computed XLogP3-AA value of 2.4, compared to 1.7 for the des-bromo analog 3-methyl-3,4-dihydroisoquinolin-1(2H)-one (CAS 35690-67-6) and 1.9 for the des-methyl analog 5-bromo-3,4-dihydroisoquinolin-1(2H)-one (CAS 1109230-25-2) [1][2]. This represents an increase of 0.7 log units relative to the des-bromo analog and 0.5 log units relative to the des-methyl analog. Note: High-strength differential evidence is limited; these values are computed rather than experimentally determined.

Lipophilicity Drug-likeness Scaffold optimization

Bromine at C5 Provides a Cross-Coupling Handle Absent in Non-Halogenated Analogs

Halogen derivatives of 3,4-dihydroisoquinolines, including 5-bromo-substituted variants, have been explicitly reported as suitable substrates for Suzuki, Buchwald, and related palladium-catalyzed cross-coupling reactions, enabling rapid scaffold expansion for lead optimization [1]. In contrast, the non-halogenated analog 3-methyl-3,4-dihydroisoquinolin-1(2H)-one (CAS 35690-67-6) lacks this synthetic handle, rendering it incompatible with diversification strategies that rely on aryl halide functionalization. This is a class-level inference based on the reactivity of halogenated 3,4-dihydroisoquinoline derivatives.

Cross-coupling Scaffold diversification Medicinal chemistry

C3 Methyl Group Introduces a Chiral Center Missing in the Des-Methyl Analog

The 3-methyl substituent creates a stereogenic center at C3, making the compound chiral. The des-methyl analog 5-bromo-3,4-dihydroisoquinolin-1(2H)-one (CAS 1109230-25-2) is achiral, as confirmed by structural analysis of InChI and SMILES notations [1]. Chiral tetrahydroisoquinolines are valuable intermediates for the synthesis of enantiopure drug candidates and natural product analogs [2]. This is a structural class-level inference.

Chirality Stereochemistry Enantioselective synthesis

Commercial Purity Specification of 95% vs Des-Methyl Analog at 97% from the Same Vendor

From the same supplier (AKSci), 5-bromo-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-one is specified at a minimum purity of 95% (cat. 4369DR), whereas the des-methyl analog 5-bromo-3,4-dihydroisoquinolin-1(2H)-one (CAS 1109230-25-2) is specified at 97% (cat. Z3886) . The 2% lower purity specification likely reflects the additional synthetic and purification challenges associated with the 3-methyl substituent.

Purity Quality control Procurement specification

Procurement-Driven Application Scenarios for 5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-one


Diversification via Pd-Catalyzed Cross-Coupling for SAR Library Synthesis

The C5 bromine atom enables Suzuki, Buchwald, and related cross-coupling reactions, as established for halogenated 3,4-dihydroisoquinoline derivatives [1]. This compound is ideally suited as a core building block for generating diverse analog libraries in medicinal chemistry programs, particularly those targeting intracellular enzymes where the enhanced lipophilicity (XLogP3-AA = 2.4) may improve cell permeability [2].

Enantioselective Synthesis of Chiral Tetrahydroisoquinoline-Derived Drug Candidates

The presence of a single stereocenter at C3 makes this compound a valuable starting point for asymmetric synthesis or chiral resolution strategies aimed at producing enantiopure drug candidates [1]. In contrast, the achiral des-methyl analog cannot serve this purpose, making the 3-methyl compound the scaffold of choice for stereospecific applications [2].

Synthesis of PRMT5 Inhibitors and Other Therapeutically Relevant 3,4-Dihydroisoquinolin-1(2H)-one Derivatives

The 3,4-dihydroisoquinolin-1(2H)-one scaffold has been validated as a core structure for protein arginine methyltransferase 5 (PRMT5) inhibitors, with lead compounds demonstrating potent antiproliferative activity in non-Hodgkin's lymphoma models [1]. The 5-bromo-3-methyl derivative can serve as a late-stage diversification intermediate for optimizing this class of inhibitors, leveraging the bromine handle for parallel SAR exploration.

Building Block for CNS-Penetrant Compound Libraries

With a computed XLogP3-AA of 2.4, this scaffold falls within the optimal lipophilicity range for central nervous system (CNS) drug candidates (typically XLogP 2–5), making it a suitable starting point for CNS-targeted library synthesis [1]. The bromine handle further allows introduction of diverse aromatic groups to modulate target engagement and metabolic stability.

Quote Request

Request a Quote for 5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.